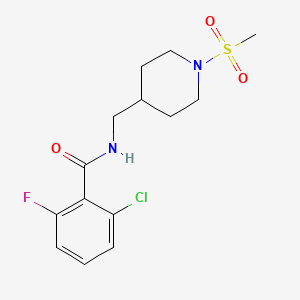

2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFN2O3S/c1-22(20,21)18-7-5-10(6-8-18)9-17-14(19)13-11(15)3-2-4-12(13)16/h2-4,10H,5-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNHOHGBNDLGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors.

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction is a common mechanism for compounds of this nature. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is commonly associated with compounds of this nature, is known to affect various biochemical pathways.

Biological Activity

2-Chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H18ClFN2O3S

- Molecular Weight : 348.8 g/mol

- CAS Number : 1234974-05-0

- SMILES Notation : CS(=O)(=O)N1CCC(CNC(=O)c2c(F)cccc2Cl)CC1

The biological activity of 2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The presence of the chloro and fluoro substituents may enhance its binding affinity to these targets, while the piperidine moiety facilitates membrane permeability.

Key Mechanisms:

- Receptor Binding : The compound exhibits affinity for certain G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity and Therapeutic Applications

Research has indicated that this compound possesses several biological activities, including anticancer properties, anti-inflammatory effects, and potential use in treating neurological disorders.

Anticancer Activity

Studies have demonstrated that 2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : It has shown significant cytotoxic effects in leukemia and myeloma cell lines, promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

| Cell Line Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Myeloma | 10 | Induction of apoptosis |

| Leukemia | 15 | Inhibition of cell proliferation |

| Natural Killer T-cell | 12 | Activation of apoptotic pathways |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Cytotoxic Effects :

- Mechanistic Insights :

- Therapeutic Potential in Neurological Disorders :

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Fluoxapiprolin has been investigated for its role as a modulator in cancer treatment. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, it has been associated with the modulation of RAS-PI3K signaling pathways, which are critical in cancer progression .

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets, enhancing binding affinity due to its chloro and fluoro substituents. The piperidine moiety contributes to membrane permeability, while the methylsulfonyl group may affect solubility and bioavailability .

Pharmacology

Enzyme Inhibition Studies

Fluoxapiprolin has shown promise in studies focused on enzyme inhibition. Its structural components allow it to act on various biological targets, including kinases involved in critical cellular processes. For instance, it has been evaluated as a potential inhibitor of activin receptor-like kinases (ALKs), which play a role in bone morphogenetic protein signaling .

Case Study: ALK Inhibition

In a study assessing selective inhibitors of ALK1 and ALK2, Fluoxapiprolin was identified as a candidate for further investigation due to its favorable binding characteristics and potential selectivity . This highlights its relevance in developing targeted therapies for conditions influenced by these kinases.

Biochemistry

Biological Activity Profiling

Fluoxapiprolin's biological activity has been profiled through various assays that assess its effects on cellular models. These studies often involve dose-response evaluations to determine the compound's efficacy and potency against specific targets .

Chemical Synthesis Applications

Building Block for Complex Molecules

In synthetic organic chemistry, Fluoxapiprolin serves as a versatile building block for constructing more complex molecules. Its unique functional groups allow chemists to modify its structure for various applications, including drug development and materials science .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below compares the target compound with three structurally related benzamide derivatives:

Key Observations:

Substituent Effects on Polarity: The target compound’s methylsulfonyl group increases polarity compared to the methyl group in the analog from . This enhances solubility in polar solvents and may improve bioavailability .

Molecular Weight and Steric Effects: The target compound’s molecular weight (356.81 g/mol) is intermediate between the methyl-substituted analog (270.73 g/mol) and the 4-chlorobenzoyl derivative (397.28 g/mol). The methylsulfonyl group adds ~86 g/mol compared to the methyl analog, influencing pharmacokinetic properties .

Crystal Packing and Conformation:

- Crystal structures of analogs (e.g., ) reveal that substituents on the piperidine ring influence its chair conformation and intermolecular interactions. The methylsulfonyl group in the target compound may similarly stabilize specific conformations through hydrogen bonding (e.g., C–H···O or N–H···O interactions), as seen in related structures .

Preparation Methods

Halogenation and Functionalization

The aromatic core is typically derived from commercially available 2-fluoro-6-chlorotoluene through oxidation. For example:

Activation for Amide Coupling

The carboxylic acid is activated to facilitate amide bond formation:

- Acid chloride formation : Treatment with thionyl chloride ($$SOCl2$$) or oxalyl chloride ($$(COCl)2$$) converts the acid to 2-chloro-6-fluorobenzoyl chloride.

- Mixed carbonate intermediates : Ethyl chloroformate ($$ClCO2Et$$) in the presence of triethylamine ($$Et3N$$) generates reactive intermediates for coupling.

Synthesis of 1-(Methylsulfonyl)piperidin-4-yl)methanamine

Piperidine Ring Functionalization

The amine component is synthesized through a multistep process:

- Protection of piperidin-4-ylmethanol :

- Sulfonylation :

- Deprotection and oxidation :

- Reductive amination :

Amide Bond Formation Strategies

Coupling the activated aromatic acid with the sulfonylated piperidine amine is achieved through several methods:

Schotten-Baumann Reaction

Carbodiimide-Mediated Coupling

Uranium/Guanidinium Coupling Agents

- HATU-mediated coupling : Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate ($$HATU$$) and $$Et_3N$$ in $$DMF$$ achieves >85% yield.

Optimization and Challenges

Steric Hindrance Mitigation

The sulfonyl group on piperidine introduces steric bulk, necessitating:

Purification Techniques

- Column chromatography : Silica gel with ethyl acetate/hexane gradients.

- Recrystallization : From ethanol/water mixtures to achieve >95% purity.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

- $$^1H$$ NMR (400 MHz, $$CDCl3$$): δ 7.45–7.30 (m, 2H, aromatic), 4.10 (d, $$J = 5.6$$ Hz, 2H, $$CH2NH$$), 3.20–3.00 (m, 2H, piperidine), 2.90 (s, 3H, $$SO2CH3$$).

- HRMS : $$m/z$$ calculated for $$C{14}H{17}ClFN2O3S$$ [M+H]$$^+$$: 365.0594; found: 365.0598.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Q & A

Basic Research Questions

Q. What are the key synthetic routes and methodologies for synthesizing 2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Amide coupling : Reacting 2-chloro-6-fluorobenzoic acid derivatives with amines (e.g., (1-(methylsulfonyl)piperidin-4-yl)methanamine) using coupling agents like EDCI or HATU .

- Sulfonylation : Introducing the methylsulfonyl group to the piperidine ring via reaction with methanesulfonyl chloride under basic conditions .

- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC or NMR for purity validation .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry (e.g., chair conformation of the piperidine ring) .

- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing fluorinated vs. chlorinated aromatic signals) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Software tools : SHELX programs for crystallographic refinement and structural validation .

Q. How is the preliminary biological activity of this compound assessed in drug discovery?

- Methodological Answer :

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like enzymes or receptors .

- Enzyme inhibition studies : Kinetic assays using substrates specific to kinases or proteases, with IC50 calculations .

- Cellular viability assays : MTT or ATP-luciferase tests to evaluate cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DMF vs. NMP), and catalyst loading to identify optimal parameters .

- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time .

- Scale-up considerations : Mitigating exothermicity and ensuring solvent compatibility for larger batches .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., binding affinity vs. activity)?

- Methodological Answer :

- Validation via orthogonal assays : Confirm binding using SPR and functional assays (e.g., cAMP accumulation for GPCR targets) .

- Structural analysis : Compare docking poses (AutoDock, MOE) with X-ray co-crystal structures to identify steric clashes or solvation effects .

- Revisiting force fields : Adjust computational parameters (e.g., partial charges) to better reflect experimental electron density maps .

Q. What strategies validate the biological target hypothesis for this compound?

- Methodological Answer :

- Genetic knockdown/knockout : siRNA or CRISPR-Cas9 to confirm phenotype rescue upon target suppression .

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink and identify binding proteins via mass spectrometry .

- Thermal shift assays : Monitor protein stability (DSF) to confirm direct binding .

Q. How are computational docking studies utilized to predict binding modes and guide SAR?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to generate pose ensembles, prioritized by binding energy scores .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., fluorine vs. chlorine) .

- MD simulations : Assess binding site flexibility over 100+ ns trajectories to identify stable interactions .

Q. How do structural analogs inform SAR for this benzamide derivative?

- Methodological Answer :

- Comparative activity mapping : Test analogs with variations in the piperidine sulfonyl group or fluorobenzamide moiety .

- Table: Key SAR Insights

| Modification | Impact on Activity | Reference |

|---|---|---|

| Methylsulfonyl → Acetyl | Reduced kinase inhibition | |

| Fluorine → Chlorine (ortho) | Improved metabolic stability | |

| Piperidine → Azetidine | Loss of target binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.